molecular formula C12H12N2O2 B13124086 2-(3-Hydroxy-5-methylpyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one CAS No. 137320-28-6

2-(3-Hydroxy-5-methylpyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one

Cat. No.: B13124086
CAS No.: 137320-28-6
M. Wt: 216.24 g/mol
InChI Key: FZWDUIJXEGEWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxy-5-methylpyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This chemical features a complex structure involving two pyridinone rings, which are classes of compounds known for their diverse applications in pharmaceutical and material science research. For instance, related pyridinone structures are frequently investigated as key scaffolds in medicinal chemistry and are utilized as reference standards in analytical method development and validation for drug substances like Pirfenidone . The presence of multiple hydrogen bond donors and acceptors within its molecular architecture makes it a compound of interest for studying molecular interactions and for the development of novel chemical entities. This product is intended for use as a high-quality reference standard in analytical applications such as Quality Control (QC), method development, and validation during the synthesis and formulation stages of drug development. It is offered with comprehensive analytical data to ensure traceability and reliability. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

137320-28-6

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(3-hydroxy-5-methylpyridin-2-yl)-5-methylpyridin-3-ol

InChI

InChI=1S/C12H12N2O2/c1-7-3-9(15)11(13-5-7)12-10(16)4-8(2)6-14-12/h3-6,15-16H,1-2H3

InChI Key

FZWDUIJXEGEWOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C2=C(C=C(C=N2)C)O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogen Reduction Method

  • Reaction: 3-cyano-6-hydroxypyridine is subjected to catalytic hydrogenation in the presence of an acid and an anionic surfactant.
  • Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), Pd/alumina, or Pt/alumina are effective reducing catalysts.
  • Conditions: The reaction is typically carried out at room temperature and atmospheric pressure, though temperatures can be adjusted as needed.
  • Workup: After hydrogenation, the catalyst is filtered off, and the reaction mixture is neutralized with an alkaline solution. The product is extracted into organic solvents such as chloroform or n-butanol, then purified by column chromatography or crystallization.

Yield and Efficiency

  • Reported yields for this method reach approximately 65%, which is significantly higher than older methods with yields as low as 3%.
  • The conversion rate (pass-through rate) of the starting cyano compound can be as high as 99.6%, indicating efficient reduction.
Parameter Value/Condition
Catalyst Pd/C (5%), Pt/C, Pd/Alumina
Acid Sulfuric acid (pKa ≤ 3 preferred)
Surfactant Anionic surfactant (e.g., sulfonate)
Temperature Room temperature (~25 °C)
Pressure Atmospheric hydrogen pressure
Reaction time ~10 hours
Yield ~65%
Conversion (Pass-through) ~99.6%

Synthesis of 2-Oxypyridines and Derivatives

The target compound contains 2-oxypyridine moieties, which are synthesized through established procedures involving protection and substitution reactions:

  • Protection of Hydroxypyridine: Hydroxypyridine is treated with tert-butoxycarbonyl anhydride (Boc2O) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures to form Boc-protected 2-oxypyridines.
  • Substitution Reactions: Further functionalization includes selective substitution at positions 3 and 5 of the pyridine ring to introduce methyl and hydroxy groups.
  • Purification: Products are purified by column chromatography using silica gel with eluents such as ethyl acetate and petroleum ether, sometimes with triethylamine added to prevent decomposition.

This route allows for regio- and stereoselective synthesis of substituted 2-oxypyridines, which are key intermediates for constructing the final compound.

Formation of the Ylidene Linkage

The ylidene linkage between the two pyridine rings is formed via condensation reactions involving:

  • Reaction of 2-oxypyridine derivatives with appropriate aldehydes or ketones.
  • Use of catalysts such as rhodium(II) acetate (Rh2(OAc)4) to promote coupling.
  • Control of reaction conditions to favor the (E)-isomer formation and avoid side reactions.

This step is critical for establishing the conjugated system characteristic of the target molecule.

Purification and Characterization

  • Purification is typically achieved by preparative column chromatography on silica gel.
  • Characterization includes nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C), mass spectrometry (MS), and crystallographic analysis.
  • Crystallographic data provide atomic coordinates and confirm the molecular structure and stereochemistry of the compound.

Summary Table of Preparation Steps

Step Description Conditions/Notes
1. Preparation of 3-cyano-6-hydroxypyridine Starting material synthesis (literature methods) Precursor for hydrogenation
2. Catalytic hydrogen reduction Convert cyano to methyl group forming 2-hydroxy-5-methylpyridine Pd/C or Pt/C catalyst, acid, surfactant, RT, 10 h
3. Protection of hydroxypyridine Boc protection using Boc2O and NaH in THF 0 °C to RT, 2-6 h
4. Functionalization Introduction of hydroxy and methyl substituents Controlled substitution reactions
5. Ylidene linkage formation Condensation/coupling to form ylidene bridge Rh2(OAc)4 catalyst, dry DCM, 30 °C
6. Purification Column chromatography, crystallization Silica gel, EtOAc/petroleum ether eluents
7. Characterization NMR, MS, X-ray crystallography Confirm structure and purity

Research Findings and Notes

  • The catalytic hydrogenation method for preparing 2-hydroxy-5-methylpyridine is industrially viable due to improved yield and shorter process time compared to older methods.
  • The use of anionic surfactants enhances catalyst efficiency and reaction rate.
  • Protection strategies using Boc groups facilitate selective functionalization and improve compound stability during synthesis.
  • Crystallographic studies confirm the molecular geometry and support the stereochemical assignments of the synthesized compounds.
  • The synthetic routes are adaptable to scale-up, enabling practical production for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted bipyridines, depending on the reagents and conditions used.

Scientific Research Applications

5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is used in the study of DNA-binding interactions and as a probe for detecting specific biomolecules.

    Industry: The compound is used in the synthesis of dyes, agrochemicals, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to various biological effects. The compound’s ability to chelate metal ions makes it a valuable tool in studying metal-mediated biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridinone and pyridazine derivatives, focusing on substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Weight (g/mol) Substituents/Functional Groups Reported Applications/Activities Reference
Target: 2-(3-Hydroxy-5-methylpyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one Two pyridinone rings linked by ylidene group; 3-OH, 5-Me substituents Not provided Hydroxy, methyl Inferred: Chelation, tautomerism-dependent interactions
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) Pyridazine ring with Cl, Ph, and alkyl/aryl substituents ~220–300 (estimated) Chloro, phenyl, alkyl/aryl groups Not specified; potential antimicrobial
Pyridin-2(1H)-ones (73–75) Pyridinone with aryl/amino substituents (e.g., 3-chlorophenyl, biphenyl) ~280–350 (estimated) Chloro, acetyl, phenylamino Mechanical allodynia therapeutics
3-Chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-1,2-dihydropyridin-2-one Chlorinated pyridinone with benzyl and trimethoxymethyl groups 358.22 Cl, benzyl, trimethoxymethyl Not specified; likely pesticidal/medicinal
5-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclopropyl-oxadiazol-3-yl)methyl)pyridin-2(1H)-one Pyridinone fused with oxadiazole rings and Cl substituent 395.8 Chlorophenyl, oxadiazole, cyclopropyl Inferred: Kinase inhibition or antiviral

Structural Differences and Implications

  • Heterocyclic Core: The target compound features two pyridinone rings, while analogs like pyridazin-3(2H)-ones () have adjacent nitrogen atoms in the ring, altering electronic properties and hydrogen-bonding capacity .
  • Substituents: The target’s hydroxy and methyl groups contrast with halogenated (e.g., Cl in ) or aryl-substituted derivatives ().
  • Tautomerism: Unlike most analogs, the target’s ylidene linkage suggests keto-enol tautomerism, which could influence redox behavior or binding dynamics in biological systems.

Physicochemical Properties

  • Solubility : The hydroxy group in the target compound likely improves aqueous solubility compared to halogenated derivatives (e.g., ), though methyl groups may counterbalance this effect.

Biological Activity

The compound 2-(3-Hydroxy-5-methylpyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N2OC_{12}H_{12}N_2O, with a molecular weight of approximately 200.24 g/mol. Its structure consists of two methyl-substituted pyridine rings connected by a ylidene functional group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-Hydroxy-5-methylpyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 8.1 μM against the c-MET kinase, suggesting a potential role in inhibiting tumor growth in non-small cell lung cancer (NSCLC) cells .

CompoundTargetIC50 (μM)
2-(3-Hydroxy-5-methylpyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-onec-MET8.1
Related CompoundSMO0.060

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. Studies have shown that derivatives can selectively inhibit carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM, indicating a strong potential for targeting cancer cells while sparing normal cells .

The proposed mechanism of action for 2-(3-Hydroxy-5-methylpyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one involves the modulation of signaling pathways associated with cell proliferation and apoptosis. The compound appears to induce apoptosis in cancer cell lines, as evidenced by increased annexin V-FITC staining in treated MDA-MB-231 cells .

Case Study 1: NSCLC Treatment

In a preclinical model, the administration of 2-(3-Hydroxy-5-methylpyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one resulted in significant tumor regression in NSCLC xenografts. The study highlighted the compound's ability to inhibit tumor growth through c-MET pathway disruption, leading to reduced cell survival and increased apoptosis rates.

Case Study 2: Selectivity Against CA IX

Another study focused on the selectivity of pyridine derivatives against CA IX compared to CA II, showcasing the potential for developing targeted therapies that minimize side effects associated with traditional chemotherapeutics. The findings indicated that compounds with structural similarities to 2-(3-Hydroxy-5-methylpyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one could effectively inhibit CA IX without significantly affecting CA II activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.